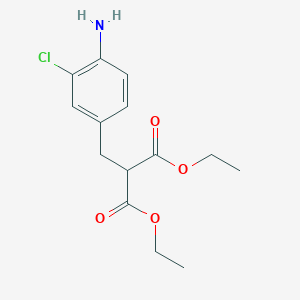
Diethyl (4-amino-3-chlorophenyl)methylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-amino-3-chlorophenyl)methylmalonate typically involves the reaction of diethyl malonate with 4-amino-3-chlorobenzyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-amino-3-chlorophenyl)methylmalonate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Diethyl (4-amino-3-chlorophenyl)methylmalonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl (4-amino-3-chlorophenyl)methylmalonate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Diethyl (4-amino-3-chlorophenyl)methylmalonate can be compared with other similar compounds such as:
Diethyl malonate: Lacks the amino and chloro substituents, making it less reactive in certain types of reactions.
Ethyl (4-amino-3-chlorophenyl)acetate: Similar structure but with different ester groups, leading to variations in reactivity and applications.
Methyl (4-amino-3-chlorophenyl)methylmalonate: Similar structure but with different alkyl groups, affecting its physical and chemical properties.
Propiedades
Número CAS |
25814-36-2 |
|---|---|
Fórmula molecular |
C14H18ClNO4 |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
diethyl 2-[(4-amino-3-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H18ClNO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10H,3-4,7,16H2,1-2H3 |
Clave InChI |
AGTISSMCQXEKEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(C=C1)N)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


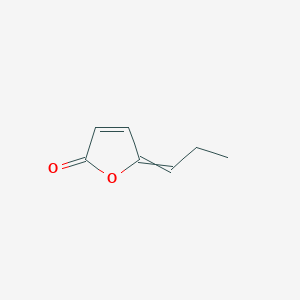
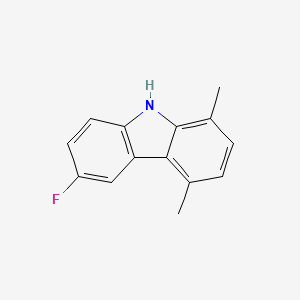
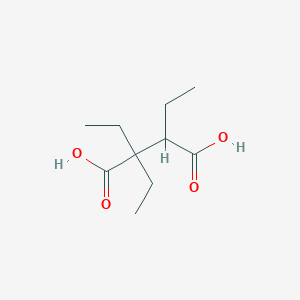

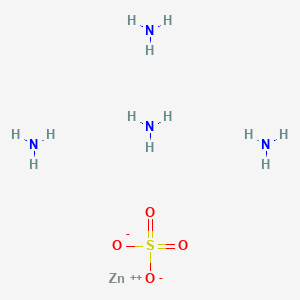
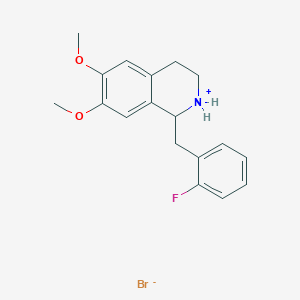
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
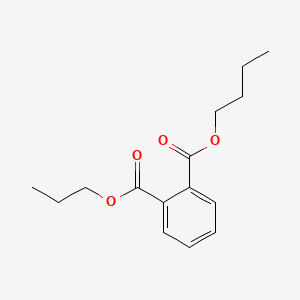

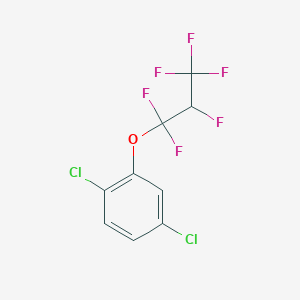
![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)


